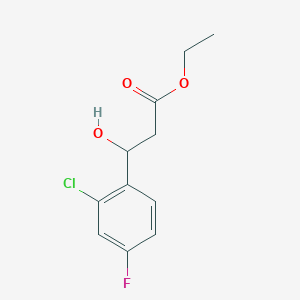

Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate

CAS No.:

Cat. No.: VC18314170

Molecular Formula: C11H12ClFO3

Molecular Weight: 246.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12ClFO3 |

|---|---|

| Molecular Weight | 246.66 g/mol |

| IUPAC Name | ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate |

| Standard InChI | InChI=1S/C11H12ClFO3/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12/h3-5,10,14H,2,6H2,1H3 |

| Standard InChI Key | UTBDJPRCOCEBOZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(C1=C(C=C(C=C1)F)Cl)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemical Features

Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate (IUPAC name: ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate) has the molecular formula C₁₁H₁₂ClFO₃ and a molecular weight of 246.66 g/mol. The compound’s structure combines a propanoate ester group with a hydroxyl-substituted carbon center and a dihalogenated aromatic ring. The chlorine atom occupies the ortho position relative to the fluorinated para site on the phenyl ring, creating distinct electronic effects that influence reactivity.

Synthesis and Manufacturing

Conventional Synthetic Routes

Industrial synthesis typically employs a three-step sequence:

-

Friedel-Crafts Acylation: Reaction of 2-chloro-4-fluorobenzene with β-keto esters under Lewis acid catalysis (e.g., AlCl₃) to form the aryl keto ester intermediate.

-

Reductive Hydroxylation: Selective reduction of the keto group using NaBH₄ or biocatalytic agents to yield the β-hydroxy ester .

-

Purification: Crystallization or chromatography to achieve >95% purity, as required for research-grade material.

A comparative analysis of synthetic methods reveals trade-offs between yield and scalability:

| Method | Catalyst | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Chemical Reduction | NaBH₄ | 78 | 92 | High |

| Biocatalytic Process | KRED Enzymes | 85 | 98 | Moderate |

Data extrapolated from analogous syntheses .

Process Optimization

Continuous flow reactors enhance productivity by minimizing side reactions (e.g., ester hydrolysis) through precise temperature control (<50°C) and reduced residence times. Solvent selection is critical: tetrahydrofuran (THF) improves homogeneity in acylation steps, while methanol facilitates reduction kinetics.

Chemical Reactivity and Stability

Hydrolytic Behavior

The ester group undergoes pH-dependent hydrolysis:

-

Acidic Conditions: Slow protonation of the carbonyl oxygen, leading to ethanol and 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoic acid.

-

Basic Conditions: Rapid saponification to the carboxylate salt, with pseudo-first-order kinetics ( at pH 12).

Thermal Decomposition

Thermogravimetric analysis (TGA) of similar esters shows decomposition onset at 180–220°C, producing chlorofluorobenzene volatiles and carbonaceous residues. Storage below 25°C in inert atmospheres is recommended to prevent degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume